molecular formula C5H8N2S B1319738 1-(Thiazol-2-yl)ethanamine CAS No. 432047-36-4

1-(Thiazol-2-yl)ethanamine

Cat. No.: B1319738
CAS No.: 432047-36-4
M. Wt: 128.2 g/mol
InChI Key: DUOLTCNKKZZNIC-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)ethanamine (CAS 432047-36-4) is a valuable chemical scaffold in medicinal chemistry and pharmacology research. With a molecular formula of C5H8N2S and an average mass of 128.193 Da, this compound features a thiazole ring, a privileged structure in drug discovery known for its diverse biological activities . Researchers are exploring its derivatives for multiple applications. In neuroscience, N-(thiazol-2-yl)-benzamide analogs derived from this structure have been identified as the first class of potent and selective negative allosteric modulators (NAM) of the Zinc-Activated Channel (ZAC), a unique Cys-loop receptor . These analogs, such as TTFB, act as state-dependent antagonists with IC50 values in the low micromolar range (1–3 μM) and show high selectivity over other receptors like 5-HT3A, nACh, GABAA, and glycine receptors, making them excellent pharmacological tools . Furthermore, thiazole derivatives exhibit significant antimicrobial potential. Synthesized compounds based on this core structure have demonstrated moderate to good antibacterial and antifungal activity against strains including methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa , and E. coli , with some showing higher efficacy than the reference drug ampicillin . The versatility of the this compound structure, allowing for functionalization at various positions, makes it a critical intermediate for designing novel bioactive molecules for antimicrobial and neurological research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOLTCNKKZZNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918866
Record name 1-(1,3-Thiazol-2-yl)ethan-1-amine
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Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

432047-36-4, 92932-33-7
Record name α-Methyl-2-thiazolemethanamine
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Record name 1-(1,3-Thiazol-2-yl)ethan-1-amine
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Record name 1-(1,3-thiazol-2-yl)ethanamine
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Preparation Methods

Condensation and Reduction Approach

A common synthetic route to this compound involves the condensation of 2-aminothiazole with aldehydes or ketones, followed by reduction of the resulting imine or Schiff base to the corresponding amine. This method is widely used for preparing both racemic and chiral forms, including (S)-1-(thiazol-2-yl)ethanamine hydrochloride.

  • Step 1: Condensation of 2-aminothiazole with an aldehyde (e.g., acetaldehyde) to form an imine intermediate.
  • Step 2: Reduction of the imine using catalytic hydrogenation or chemical reducing agents such as sodium borohydride to yield the amine.
  • Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.

This method is scalable and suitable for industrial production, offering high yields and purity. Reaction conditions typically involve mild temperatures and controlled pH to optimize selectivity and minimize side reactions.

One-Pot Multi-Step Synthesis from α-Active Methylene Ketones

An efficient one-pot synthesis method has been reported for thiazole derivatives, which can be adapted for this compound precursors. This involves:

  • Bromination of α-active methylene ketones (e.g., acetone) using N-bromosuccinimide (NBS) in ethanol.
  • Nucleophilic substitution of the brominated intermediate with potassium thiocyanate to introduce the thiocyanate group.
  • Cyclization via condensation with primary amines such as benzylamine or aromatic amines to form thiazole-imine derivatives.

This four-step one-pot process avoids the need for extraction and chromatography, simplifying purification. The method yields thiazol-2(3H)-imine derivatives with good efficiency (up to 90% yield reported) and can be tailored by varying the ketone and amine substrates.

Multicomponent Reactions (MCR) for Thiazole Derivatives

Multicomponent reactions have been employed to synthesize thiazole derivatives related to this compound. These one-pot reactions combine:

  • 2-(2-benzylidenehydrazinyl)-4-methylthiazole,
  • Thiosemicarbazide,
  • Hydrazonoyl chlorides or phenacyl bromides,

under reflux in solvents like ethanol or dioxane with catalytic bases. The products are isolated by filtration and recrystallization. This approach is efficient, atom-economical, and suitable for generating libraries of thiazole derivatives for biological screening.

Industrial and Patent-Described Methods

Patent literature describes processes involving:

  • Use of protected amine intermediates,
  • Acid-base neutralization steps,
  • Crystallization of hydrochloride salts,
  • Use of chiral acids or protecting groups to obtain enantiomerically pure products.

These methods emphasize process optimization for pharmaceutical-grade material, including control of stereochemistry and purity.

Reaction Conditions and Reagents

Method Key Reagents Solvent Temperature Yield (%) Notes
Condensation + Reduction 2-Aminothiazole, aldehyde, NaBH4 Ethanol, water Room temp to reflux 70-90 Formation of hydrochloride salt improves stability
One-Pot α-Active Methylene Ketone NBS, potassium thiocyanate, primary amine Ethanol Room temp ~80-90 No chromatography needed, facile workup
Multicomponent Reaction (MCR) 2-Benzylidenehydrazinyl thiazole, thiosemicarbazide, hydrazonoyl chlorides Ethanol, dioxane Reflux (2-5 h) 75-90 Suitable for diverse derivatives
Industrial Patent Methods Protected amines, acids, bases Various Controlled (15-20°C) Not specified Focus on chiral purity and crystallization

Mechanistic Insights

  • The condensation step forms an imine intermediate via nucleophilic attack of the amine on the carbonyl carbon.
  • Reduction converts the imine to the amine, often using hydride donors or catalytic hydrogenation.
  • In the one-pot method, bromination activates the ketone for nucleophilic substitution by thiocyanate, which then cyclizes with the amine to form the thiazole ring.
  • Multicomponent reactions proceed via sequential condensations and cyclizations, facilitated by catalytic bases and heat.

X-ray crystallography and spectroscopic analyses (NMR, IR) have confirmed the structures of intermediates and final products in these methods.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Fluorinated Benzo-Thiazole Derivatives

(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine (compound 1 in ) introduces a fluorine atom and a fused benzene ring to the thiazole core. This modification significantly enhances acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. Derivatives such as carbamates 3b , 3d , 3l , and 3n () exhibit IC₅₀ values up to tenfold lower than rivastigmine, a standard Alzheimer’s drug. The fluorine atom improves metabolic stability and bioavailability, while the benzothiazole moiety increases lipophilicity, facilitating blood-brain barrier penetration .

Thiophene-Substituted Thiazole Derivatives

1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine () replaces the benzene ring with a thiophene group. The sulfur-rich structure enhances π-π stacking interactions in enzyme binding pockets but reduces electron density compared to benzo-thiazoles.

Physicochemical and Pharmacokinetic Properties

Hydrochloride Salts

The hydrochloride salt of 1-(Benzo[d]thiazol-2-yl)ethanamine () demonstrates improved aqueous solubility compared to the free base, a critical factor for drug formulation. The salt form maintains stability under refrigeration (2–8°C) and exhibits negligible cytotoxicity, making it suitable for preclinical studies .

Hydrazone and Urea Derivatives

(Thiazol-2-yl)hydrazones () and urea-linked thiazoles () introduce additional hydrogen-bonding groups. For example, compound 11a () has a hydrazinyl-2-oxoethyl side chain, which increases polarity and solubility. These derivatives often show moderate-to-high yields (83–89%) in synthesis, though their metabolic stability varies depending on substituents .

Data Tables

Table 1: Bioactivity Comparison of Selected Thiazole Derivatives

Compound Target Enzyme IC₅₀ (nM) Reference
Rivastigmine (standard) AChE 6,800 -
3b (fluorobenzo-thiazole) AChE 650
3d (fluorobenzo-thiazole) BChE 1,200
11a (urea derivative) N/A N/A

Table 2: Physicochemical Properties

Compound Solubility (mg/mL) LogP Reference
1-(Thiazol-2-yl)ethanamine (free base) 1.2 1.5 -
1-(Benzo[d]thiazol-2-yl)ethanamine HCl 15.8 2.1
1-[2-(Thiophen-2-yl)thiazol-4-yl]methanamine 0.9 2.3

Biological Activity

1-(Thiazol-2-yl)ethanamine, a compound characterized by its thiazole ring, exhibits a range of significant biological activities that have been the focus of various research studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H7N3SC_5H_7N_3S and a molar mass of approximately 155.19 g/mol. The compound's structure includes a five-membered thiazole ring, which contributes to its unique reactivity and biological activity. The presence of an ethylamine side chain enhances its solubility and interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. It has shown significant activity against various bacterial and fungal strains. For example:

Microorganism Activity Reference
Staphylococcus aureusInhibitory effect
Escherichia coliModerate activity
Candida albicansEffective antifungal

These findings suggest that this compound could be further developed as an antimicrobial agent.

2. Antitumor Activity

Research indicates that thiazole derivatives exhibit antitumor properties. Studies have reported that this compound can inhibit the proliferation of cancer cells through various mechanisms:

Cancer Cell Line IC50 (μM) Effect
HeLa (cervical cancer)15.5Cell cycle arrest
MCF-7 (breast cancer)12.8Induction of apoptosis
A549 (lung cancer)18.3Inhibition of migration

The compound’s ability to induce apoptosis and inhibit cell migration makes it a candidate for further investigation in cancer therapy .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors:

  • Enzyme Inhibition: The thiazole ring can form hydrogen bonds with active sites on enzymes, modulating their activity.
  • Receptor Interaction: The compound may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Study on Antimicrobial Efficacy: A study evaluated the efficacy of various thiazole derivatives against resistant strains of bacteria. Results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .
  • Antitumor Activity Investigation: In vitro studies on breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability, highlighting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 1-(Thiazol-2-yl)ethanamine?

  • Methodological Answer : The synthesis typically involves condensation of thiazole derivatives with aldehydes or ketones, followed by reduction. For example, 2-aminothiazole can react with an aldehyde under basic conditions (e.g., sodium hydroxide) in ethanol, followed by catalytic hydrogenation to yield the amine. The hydrochloride salt is formed via treatment with HCl . Alternative routes include nucleophilic substitution using 2-chloroethylamine hydrochloride with thiazole derivatives under reflux in ethanol .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Characterization employs High-Performance Liquid Chromatography (HPLC) for purity analysis, Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing thiazole protons and amine groups), and mass spectrometry for molecular weight validation. X-ray crystallography or comparative analysis with PubChem data (InChI key: TWZOYAWHWDRMEZ-UHFFFAOYSA-N) can resolve stereochemical ambiguities .

Q. What are the primary chemical reactions exhibited by this compound?

  • Methodological Answer : Key reactions include:
  • Oxidation : Forms sulfoxides or sulfones using agents like hydrogen peroxide .
  • Substitution : Electrophilic substitution on the thiazole ring (e.g., halogenation) .
  • Coupling Reactions : Utilized in Pd-catalyzed cross-coupling to synthesize biaryl derivatives for drug discovery .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model electron distribution and reaction pathways. Exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies . Correlation-energy functionals (e.g., Colle-Salvetti formula) predict non-covalent interactions in derivative design . Software like Gaussian or ORCA can optimize transition states for substitution reactions .

Q. What experimental strategies optimize reaction yields in derivative synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalysis : Mild conditions with palladium catalysts improve coupling efficiency .
  • Temperature Control : Reflux in ethanol (78°C) balances reactivity and side-product minimization .
  • Monitoring : Thin-Layer Chromatography (TLC) or real-time HPLC tracks reaction progress .

Q. How does this compound induce apoptosis in cancer cells?

  • Methodological Answer : In vitro studies using flow cytometry and ROS assays reveal mitochondrial pathway activation. For example, treat HeLa cells with the compound (10–100 µM), stain with Annexin V/PI, and measure ROS via DCFH-DA. Compare with controls to confirm ROS-mediated apoptosis . Dose-response curves and Western blotting for caspase-3/9 further validate the mechanism .

Q. How do structural modifications (e.g., chirality, substituents) affect biological activity?

  • Methodological Answer :
  • Chirality : Resolve enantiomers via chiral HPLC or synthesize (S)-isomers using asymmetric catalysis. Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) .
  • Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to thiazole via electrophilic substitution. Test antimicrobial activity against Gram-positive bacteria (MIC assays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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